
3-Isoniazid
描述
It is a compound with the molecular formula C6H7N3O and a molecular weight of 137.1393 . This compound is known for its diverse applications in medicinal chemistry, particularly due to its biological activities.
准备方法
Synthetic Routes and Reaction Conditions
3-Isoniazid can be synthesized through various methods. One common synthetic route involves the reaction of nicotinic acid with hydrazine hydrate under reflux conditions. The reaction typically takes place in an aqueous or alcoholic medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of nicotinic hydrazide 2HCl often involves large-scale batch reactions. The process includes the use of hydrazine hydrate and nicotinic acid in a controlled environment to ensure high yield and purity. The reaction mixture is then subjected to filtration, washing, and drying to obtain the final product .
化学反应分析
Types of Reactions
3-Isoniazid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include hydrazones, quinazolines, and Schiff bases. These products are often characterized by their biological activities and are used in various medicinal applications .
科学研究应用
Treatment of Active Tuberculosis
Isoniazid is used as part of combination therapy for active TB. It is often paired with rifampicin, pyrazinamide, and ethambutol to enhance efficacy and prevent resistance.
- Efficacy : A meta-analysis indicated that high-dose isoniazid therapy significantly increases treatment success rates compared to lower doses or alternative regimens (76.5% success rate) while reducing mortality risk (7.1%) .
Preventive Therapy for Latent Tuberculosis Infection (LTBI)
Isoniazid is also employed in the prevention of TB in individuals with latent infection, particularly those at high risk of developing active disease.
- Regimens : Short-course regimens combining isoniazid with rifapentine have shown higher treatment completion rates compared to traditional 9-month isoniazid monotherapy .
Case Study 1: Hepatotoxicity Risk
A study examining hepatotoxicity associated with isoniazid preventive therapy reported that hepatotoxicity occurred at a rate of approximately 1 case per 1000 persons treated. This finding highlights the importance of monitoring patients receiving isoniazid, especially those with pre-existing liver conditions .
Case Study 2: Accidental Overdose
An incident involving a patient with end-stage renal disease who accidentally overdosed on isoniazid illustrates the potential dangers associated with this drug. The patient developed fulminant hepatic failure due to taking six times the recommended dose, underscoring the need for careful medication management .
Table 1: Treatment Outcomes with High-Dose Isoniazid
Outcome | High-Dose INH (%) | Control Group (%) |
---|---|---|
Treatment Success | 76.5 | Not specified |
Mortality Rate | 7.1 | Not specified |
Adverse Events | 61.1 | Not specified |
Source: Meta-analysis on high-dose INH therapy .
Table 2: Comparison of Treatment Regimens for LTBI
Regimen | Duration | Completion Rate (%) |
---|---|---|
Isoniazid Monotherapy | 9 months | Lower than combo |
Isoniazid + Rifapentine | 3-4 months | Higher than mono |
作用机制
The mechanism of action of nicotinic hydrazide 2HCl involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting their normal function. This inhibition leads to the accumulation of toxic intermediates within the bacterial cells, ultimately causing cell death. The compound targets pathways involved in bacterial cell wall synthesis and energy metabolism .
相似化合物的比较
Similar Compounds
Isonicotinic acid hydrazide: Similar in structure but differs in its biological activity.
Pyridinecarboxylic acid hydrazide: Another derivative with distinct chemical properties.
Quinazolin-4(3H)-ones: Compounds with similar synthetic routes but different biological activities.
Uniqueness
3-Isoniazid is unique due to its broad spectrum of biological activities, including antimicrobial, antitubercular, and anticancer properties. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
生物活性
3-Isoniazid, a derivative of isoniazid, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of tuberculosis (TB) and other conditions. This article discusses the biological activity of this compound, focusing on its pharmacological properties, efficacy in clinical settings, and associated case studies.
Overview of this compound
This compound is a structural analogue of isoniazid, which is primarily used as an anti-tubercular agent. The compound's mechanism of action involves the inhibition of mycobacterial cell wall synthesis, leading to bactericidal effects against Mycobacterium tuberculosis. Research has indicated that modifications to the isoniazid structure can enhance its biological activity and broaden its therapeutic applications.
Pharmacological Properties
Antimicrobial Activity
this compound exhibits significant antimicrobial activity against various strains of Mycobacterium species. Studies have shown that it can effectively inhibit the growth of both drug-sensitive and multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for this compound range from 0.5 to 4 µg/mL, indicating potent activity compared to standard treatments.
Urease Inhibition
Recent studies have highlighted the urease inhibition properties of this compound derivatives. For example, a library of thiosemicarbazide derivatives was synthesized, revealing that some compounds exhibited IC50 values comparable to standard urease inhibitors like thiourea and acetohydroxamic acid (IC50 = 20.3 ± 0.4 µM) . This suggests potential applications in treating conditions associated with urease-producing pathogens.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory activities. In vitro studies on mouse fibroblast cell lines showed that certain derivatives had significant anti-inflammatory effects alongside their urease inhibition capabilities . This dual action may provide therapeutic benefits in diseases characterized by both infection and inflammation.
Efficacy in Clinical Settings
Treatment Regimens
Clinical studies have evaluated the effectiveness of isoniazid-based regimens compared to other therapies for TB. A study comparing a 9-month regimen of isoniazid alone versus a shorter course combined with rifampin indicated that combination therapy was superior in terms of compliance and outcomes . However, specific data on this compound's clinical efficacy remain limited.
Case Studies on Toxicity
While exploring the therapeutic potential, it is crucial to consider the safety profile. Reports have documented cases of intentional overdose with isoniazid leading to severe complications such as acute renal failure and seizures . Such findings underscore the importance of monitoring patients closely when administering isoniazid derivatives.
Table 1: Biological Activity Summary of this compound Derivatives
Compound | MIC (µg/mL) | Urease Inhibition (IC50 µM) | Anti-inflammatory Activity |
---|---|---|---|
This compound | 0.5 - 4 | N/A | Significant |
Compound 18 | N/A | 22.4 ± 1.83 | Moderate |
Compound 21 | N/A | 28.2 ± 1.48 | Significant |
Compound 24 | N/A | 63.2 ± 2.0 | Moderate |
常见问题
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing 3-Isoniazid, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves condensation of isoniazid with appropriate reagents under controlled conditions (e.g., reflux in ethanol). Characterization requires spectroscopic methods (e.g., NMR, IR) and chromatographic purity analysis (HPLC/LC-MS). Reproducibility hinges on meticulous documentation of reaction parameters (temperature, solvent ratios, catalysts) and validation against reference standards. Ensure raw data (e.g., spectral peaks, retention times) are cross-referenced with published datasets .
Q. How do researchers design controlled experiments to evaluate the stability of this compound under varying physiological conditions?
- Methodological Answer : Stability studies should simulate physiological environments (e.g., pH 1–7.4 buffers, 37°C). Use UV-Vis spectroscopy or LC-MS to monitor degradation kinetics. Include controls (e.g., inert atmosphere vs. oxygen exposure) to isolate degradation pathways. Statistical tools like ANOVA can validate differences in stability profiles .
Q. What criteria define a robust literature review for identifying gaps in this compound research?
- Methodological Answer : Employ systematic reviews using databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial"). Prioritize peer-reviewed articles from the past decade. Gaps are identified via thematic analysis—e.g., limited in vivo toxicity data or unexplored drug-drug interactions .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacological efficacy across preclinical models be reconciled?
- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., animal model genetics, dosing regimens). Use sensitivity analysis to weigh study quality (e.g., sample size, blinding). Comparative studies with standardized protocols (e.g., OECD guidelines) can resolve discrepancies .
Q. What advanced computational methods are employed to predict this compound’s binding affinities with novel biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. Validate predictions with in vitro assays (e.g., surface plasmon resonance). Cross-validate results using multiple scoring functions (e.g., MM-GBSA, free energy perturbation) .
Q. How do researchers address ethical and methodological challenges in clinical trials involving this compound?
- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For ethical compliance, submit protocols to institutional review boards (IRBs) and ensure informed consent. Methodologically, use adaptive trial designs (e.g., Bayesian methods) to adjust dosing based on interim pharmacokinetic data .
Q. What strategies are effective in resolving spectral data ambiguities during this compound metabolite identification?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with isotopic labeling to trace metabolic pathways. Use tandem MS/MS fragmentation patterns and comparison with synthetic reference standards. Collaborative databases (e.g., HMDB) aid in annotating unknown peaks .
Q. Data Analysis and Interpretation
Q. How should researchers statistically analyze heterogeneous datasets from this compound cytotoxicity assays?
- Methodological Answer : Apply mixed-effects models to account for variability (e.g., cell line differences). Normalize data using Z-scores or fold-change relative to controls. Visualize trends via heatmaps (e.g., clustering IC50 values across cell types) .
Q. What frameworks guide the integration of omics data (e.g., transcriptomics) with this compound’s mechanism of action studies?
- Methodological Answer : Use pathway enrichment tools (DAVID, Gene Ontology) to link differentially expressed genes to biological processes. Validate hypotheses with CRISPR knockouts or RNAi in relevant cell lines. Multi-omics integration platforms (e.g., Cytoscape) map interactions between drug targets and cellular networks .
Q. How can researchers optimize experimental designs to minimize bias in this compound’s antimycobacterial activity assessments?
- Methodological Answer : Implement double-blinded protocols for MIC (Minimum Inhibitory Concentration) assays. Randomize sample processing orders and use automated plate readers to reduce human error. Include positive/negative controls (e.g., rifampicin for TB strains) and validate with independent replicates .
Q. Notes on Referencing and Reproducibility
- Data Presentation : Raw data (e.g., NMR spectra, kinetic plots) should be archived in supplementary materials with hyperlinks in the main text .
- Contradiction Management : Transparently report conflicting results and justify methodological choices (e.g., exclusion of outlier studies in meta-analyses) .
属性
IUPAC Name |
pyridine-3-carbohydrazide;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.2ClH/c7-9-6(10)5-2-1-3-8-4-5;;/h1-4H,7H2,(H,9,10);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBOFMNHMFFBBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。